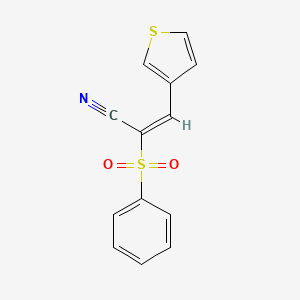

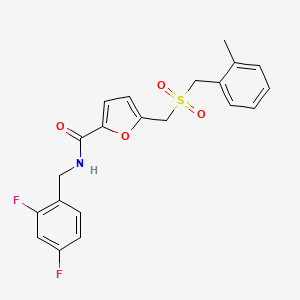

tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, often utilizing palladium-catalyzed Suzuki reactions for constructing core structures. For instance, Qi Zhang et al. (2022) outlined a method to synthesize an intermediate compound through a palladium-catalyzed process, achieving a high yield of 96.7% under optimized conditions, indicating the efficiency and precision required in synthesizing such complex molecules (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques. Y. Liu et al. (2012) synthesized and separated diastereomers of a closely related compound, providing insights into its crystalline structure through X-ray crystallography. This approach helps in understanding the spatial arrangement of atoms within the molecule, crucial for its reactivity and interaction with other molecules (Liu et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of these compounds can vary significantly based on their functional groups and molecular framework. Mikhail Nikulnikov et al. (2009) explored the reactivity of tert-butyl isocyanide in Ugi reactions, demonstrating the compound's versatility as a reagent. Such studies shed light on the potential chemical transformations and reactivities pertinent to this compound class (Nikulnikov et al., 2009).

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

- The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate involved the separation of diastereomers and the establishment of the X-ray crystal structure of an oxidized product, highlighting the compound's potential in creating structurally complex molecules Liu et al., 2012.

Molecular Structure Analysis

- Research on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, demonstrated the significance of strong and weak hydrogen bonds in assembling molecules into three-dimensional architectures, providing insights into the structural dynamics of similar compounds Das et al., 2016.

Reactivity and Application in Synthesis

- The study on tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate explored its role as an intermediate in the synthesis route of target mTOR targeted PROTAC molecule PRO1, indicating the compound's utility in medicinal chemistry Zhang et al., 2022.

Catalysis and Reaction Mechanisms

- The palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water demonstrated the synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, illustrating the compound's role in facilitating complex organic reactions Qiu et al., 2017.

Photoredox Catalysis

- The application of photoredox catalysis in the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate showcased a new pathway for assembling a range of 3-aminochromones under mild conditions, expanding the scope of photoredox catalysis in organic synthesis Wang et al., 2022.

properties

IUPAC Name |

tert-butyl N-[1-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O4/c1-11(18-15(22)24-16(2,3)4)14(21)19-12-9-17-20(10-12)13-5-7-23-8-6-13/h9-11,13H,5-8H2,1-4H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZHTSLKGVZDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CN(N=C1)C2CCOCC2)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)

![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)

![6-(4-Fluorophenyl)-2-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2482101.png)

![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)

![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)